2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine: is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the reaction between an imidazole derivative and a triazine precursor. Here’s a simplified synthetic route:
-
Imidazole Synthesis
- Start with an imidazole precursor (e.g., 1H-benzoimidazole).
- Introduce a phenyl group at position 4 using appropriate reagents.
- Attach a pyrrolidine group at position 6 via a nucleophilic substitution reaction.
-
Triazine Formation
- Cyclize the imidazole-phenyl-pyrrolidine intermediate to form the triazine ring.
Reaction Conditions:
- Reactions typically occur under mild conditions (room temperature or slightly elevated temperatures).
- Solvents like dichloromethane or acetonitrile are commonly used.
- Catalysts (e.g., Lewis acids) may facilitate the cyclization step.
Industrial Production:
- Industrial-scale production methods involve optimization for yield, scalability, and cost-effectiveness.
- Continuous flow processes and efficient purification techniques are employed.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the imidazole or triazine ring can lead to different derivatives.
Substitution: Nucleophilic substitution reactions occur at the pyrrolidine position.
Other Transformations: Explore modifications like halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Substitution: Pyrrolidine derivatives, base (e.g., sodium hydroxide).
Other Reactions: Tailor reagents based on specific transformations.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent (like the Pd(II) complex derived from a related ligand ).
Chemical Biology: Study its interactions with biomolecules (e.g., DNA binding).
Materials Science: Explore its use in functional materials (e.g., sensors, catalysts).
Mechanism of Action
Antiproliferative Effect: The Pd(II) complex inhibits cancer cell growth by promoting apoptosis and antiangiogenesis.
DNA Interaction: It binds to DNA, inducing structural changes and affecting gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related triazines or imidazole derivatives.
Similar Compounds: Explore compounds like benzimidazoles, triazoles, or other heterocycles .
Properties
Molecular Formula |
C16H16N6 |
---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C16H16N6/c1-2-6-13(7-3-1)14-18-15(21-9-4-5-10-21)20-16(19-14)22-11-8-17-12-22/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI Key |
PWWHSXBDYQYJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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